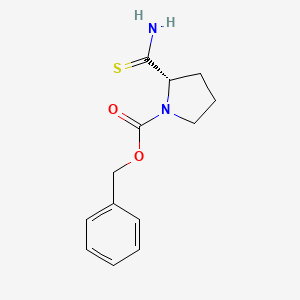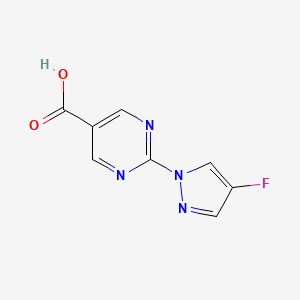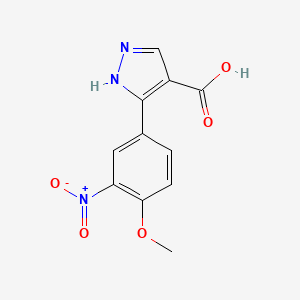![molecular formula C13H20N2O2 B6337040 t-Butyl 5-cyanohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate CAS No. 1447607-25-1](/img/structure/B6337040.png)
t-Butyl 5-cyanohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrroles are heterocyclic aromatic organic compounds, which consist of a five-membered ring with four carbon atoms and one nitrogen atom . The parent compound is colorless, but substituted derivatives are often colored .
Synthesis Analysis
Pyrroles can be synthesized through several methods. One of the most common methods is the Paal-Knorr Pyrrole Synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia . Other methods include the use of organocatalysis .Molecular Structure Analysis
The molecular structure of pyrroles is characterized by a five-membered ring with four carbon atoms and one nitrogen atom . The nitrogen atom contributes two electrons to a conjugated pi electron system that is cyclic, resulting in aromaticity .Chemical Reactions Analysis
Pyrroles can undergo a variety of chemical reactions. They can react with electrophiles at the 2-position, and they can also undergo N-alkylation . Pyrroles can also be nitrated, sulphonated, halogenated, and acetylated .Physical And Chemical Properties Analysis
Pyrroles are typically colorless but can take on different colors when substituted . They are weakly basic and weakly acidic . They are also known to be flammable and can cause skin and eye irritation .Applications De Recherche Scientifique
Organocatalytic Synthesis of Pyrroles
Organocatalysis has emerged as one of the most important tools for the synthesis of diverse structural scaffolds . The construction of the pyrrole ring has gained much attention due to its remarkable biological activities, pharmaceutical application, intermediate in the synthesis of many natural products, and material science application . For the construction of five-membered heterocyclic scaffolds, the [3 + 2] cycloaddition reaction has emerged as one of the most promising approaches .
Pharmaceutical Applications
Pyrrole compounds are known for their significant biological activities. They are often used in the pharmaceutical industry for the development of new drugs . For example, the well-known diabetes molecular marker, pyrraline, which is produced after sequential reactions in vivo, has a Py-2-C skeleton .
3. Intermediate in the Synthesis of Natural Products Pyrrole compounds are often used as intermediates in the synthesis of many natural products . These natural products have various applications in different fields, including medicine, agriculture, and food industry.
Material Science Application
Pyrrole compounds also find applications in material science . They can be used in the development of new materials with unique properties.
Synthesis of Substituted Pyrroles
A synthesis of substituted pyrroles by a gold (I)-catalyzed cascade reaction proceeds via an autotandem catalysis . This method can be used to create a variety of substituted pyrroles, which can have different applications based on their properties.
Biomarker Applications
Recent reports have indicated the use of pyrrole-2-carbaldehydes as biomarkers . This opens up a new field of research and potential applications for these compounds.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
tert-butyl 5-cyano-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-13(2,3)17-12(16)15-7-10-4-9(6-14)5-11(10)8-15/h9-11H,4-5,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCKUDHFIGYWWMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC(CC2C1)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 5-cyanohexahydrocyclopenta[C]pyrrole-2(1H)-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


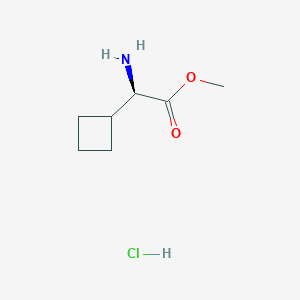
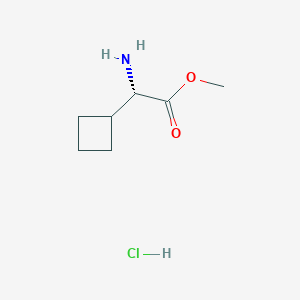

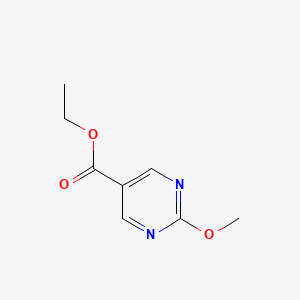
![5-(Chloromethyl)-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole](/img/structure/B6336987.png)
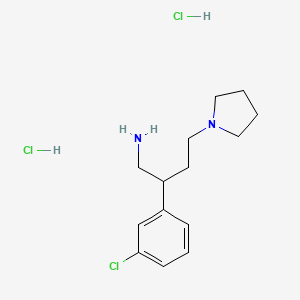
![(2S,3'S)-1-[2-(4-Fluoro-phenyl)-2-methylamino-ethyl]-pyrrolidin-3-ol bis-hydrochloride; 97%](/img/structure/B6337000.png)
![Benzyloxycalix[5]arene](/img/structure/B6337005.png)
